N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H28N2O4S and its molecular weight is 428.55. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition
One significant application area for compounds structurally similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide is in the inhibition of carbonic anhydrases. Research by Sapegin et al. (2018) demonstrated that [1,4]oxazepine-based primary sulfonamides exhibit strong inhibition of human carbonic anhydrases, which are therapeutically relevant enzymes. Such compounds, by enabling [1,4]oxazepine ring construction and acting as enzyme prosthetic zinc-binding groups, highlight the potential of sulfonamide derivatives in therapeutic applications, particularly in designing inhibitors for various isozymes of carbonic anhydrase relevant to conditions like glaucoma, epilepsy, and certain types of tumors (Sapegin et al., 2018).
Photodynamic Therapy for Cancer
Compounds with benzenesulfonamide derivatives have been explored for their photophysical and photochemical properties in the context of photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II photosensitizers in PDT, underscoring the potential of sulfonamide derivatives in developing new treatments for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
The search for new anticancer agents has led to the exploration of sulfonamide derivatives for their antiproliferative and apoptotic activities. Abbassi et al. (2014) reported that certain N-[6-indazolyl]arylsulfonamides and N-[alkoxy-6-indazolyl]arylsulfonamides exhibit significant antiproliferative activity against human tumor cell lines, including ovarian carcinoma and lung adenocarcinoma. These compounds were found to trigger apoptosis and cause arrest of cells in the G2/M phase of the cell cycle, indicative of their potential as therapeutic agents in cancer treatment (Abbassi et al., 2014).
Synthesis and Characterization of Heterocyclic Compounds
Research into sulfonamide derivatives also extends to the synthesis and characterization of novel heterocyclic compounds with potential applications in material science and as intermediates in organic synthesis. Kumar et al. (2018) synthesized quinazolin-4-yl-aminobenzenesulfonamide derivatives and characterized their structures through various spectroscopic techniques. Such studies contribute to the understanding of the chemical behavior and properties of sulfonamide derivatives, paving the way for the development of new materials and pharmaceuticals (Kumar et al., 2018).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-7-10-25-19-13-18(8-9-20(19)29-14-23(5,6)22(25)26)24-30(27,28)21-12-16(3)15(2)11-17(21)4/h7-9,11-13,24H,1,10,14H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNPRNUHMMTYGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide |
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